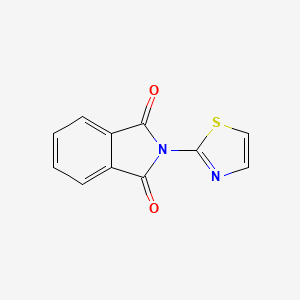![molecular formula C14H10Br2N2O B4930342 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide, also known as BPEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been shown to interact with voltage-gated potassium channels and nicotinic acetylcholine receptors, leading to changes in ion flux and membrane potential. These changes can affect cell signaling pathways and lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis in cancer cells, and modulation of ion channels and receptors. 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has also been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide, including the development of new compounds based on its scaffold, the optimization of its synthesis method, and the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide and its potential side effects.
Conclusion
In conclusion, 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been optimized to produce high yields and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide, and further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form 2-(4-bromophenyl)-2-oxoethyl cyanoacetate. This intermediate is then reacted with pyridine in the presence of a catalyst to form 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide. The synthesis method of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroscience, 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been studied for its potential to modulate ion channels and receptors, which could lead to the development of new treatments for neurological disorders. In drug discovery, 1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN2O.BrH/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17;/h1-7,9H,10H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZTWXEJMIVOI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)


![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
